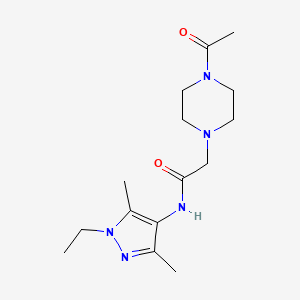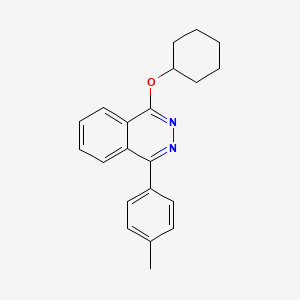![molecular formula C20H28N2O5 B4085102 2-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B4085102.png)
2-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane
Übersicht
Beschreibung
2-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane is a compound that has been extensively studied for its potential application in scientific research. This compound is also known as RB-101 and is a dual inhibitor of enkephalinases, which are enzymes that break down endogenous opioids. RB-101 has shown promising results in preclinical studies, and its potential use in treating opioid addiction has been explored.
Wirkmechanismus
The mechanism of action of RB-101 involves the inhibition of two different enkephalinases, neutral endopeptidase and angiotensin-converting enzyme. These enzymes are responsible for breaking down endogenous opioids, which are natural painkillers produced by the body. By inhibiting these enzymes, RB-101 increases the levels of endogenous opioids in the brain, leading to a reduction in pain and an increase in feelings of well-being.
Biochemical and Physiological Effects:
RB-101 has been shown to have several biochemical and physiological effects. In preclinical studies, RB-101 has been shown to increase the levels of endogenous opioids in the brain, leading to a reduction in drug-seeking behavior. RB-101 has also been shown to reduce the risk of relapse in opioid-addicted animals. Additionally, RB-101 has been shown to have analgesic effects, reducing pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using RB-101 in lab experiments is its ability to increase the levels of endogenous opioids in the brain. This makes it a valuable tool for studying the role of endogenous opioids in various physiological processes. However, one limitation of using RB-101 is its potential to interact with other drugs that affect the opioid system. This can complicate the interpretation of results and make it difficult to draw clear conclusions from experiments.
Zukünftige Richtungen
There are several potential future directions for research on RB-101. One area of interest is its potential use in treating opioid addiction and reducing the risk of relapse. Further studies are needed to determine the optimal dosing and administration schedule for RB-101 in this context. Another potential future direction is the use of RB-101 in studying the role of endogenous opioids in pain and stress responses. Additionally, RB-101 may have potential applications in the treatment of other disorders, such as depression and anxiety. Further research is needed to fully explore the potential of RB-101 in these areas.
Wissenschaftliche Forschungsanwendungen
RB-101 has been extensively studied for its potential application in scientific research. As a dual inhibitor of enkephalinases, RB-101 has been shown to increase the levels of endogenous opioids in the brain. This increase in endogenous opioids has been linked to a reduction in drug-seeking behavior in preclinical studies. RB-101 has also been investigated for its potential use in treating opioid addiction and reducing the risk of relapse.
Eigenschaften
IUPAC Name |
3-methoxy-1-[4-[4-(oxazinane-2-carbonyl)phenoxy]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-25-15-10-19(23)21-12-8-18(9-13-21)27-17-6-4-16(5-7-17)20(24)22-11-2-3-14-26-22/h4-7,18H,2-3,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIXRYGQRNXNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4085019.png)
![ethyl 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B4085029.png)
![N-1,3-benzothiazol-2-yl-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4085030.png)
![N-1,3-benzothiazol-2-yl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4085033.png)
![ethyl 4-{5-iodo-2-[(3-pyridinylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4085042.png)
![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4085045.png)

![methyl 6-(4-bromobenzoyl)-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B4085054.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4085066.png)


![ethyl 4-(4-chlorobenzyl)-1-{[(2-ethylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4085087.png)
![N,N'-(oxydi-4,1-phenylene)bis[2-(1-piperidinyl)acetamide]](/img/structure/B4085090.png)
